molecular formula C15H14 B14264563 Benzene, 1-ethenyl-2-(phenylmethyl)- CAS No. 132884-19-6

Benzene, 1-ethenyl-2-(phenylmethyl)-

Cat. No.: B14264563
CAS No.: 132884-19-6
M. Wt: 194.27 g/mol
InChI Key: SDRWHLXPMAUNPK-UHFFFAOYSA-N
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Description

Benzene, 1-ethenyl-2-(phenylmethyl)- is a chemical compound of interest in advanced materials research and organic synthesis. Its molecular structure, featuring an ethenyl (vinyl) group and a phenylmethyl (benzyl) group attached to a benzene ring, suggests potential utility in the development of novel organic materials. Compounds with similar extended carbon frameworks are frequently investigated as building blocks or monomers in the synthesis of polymers and co-polymers, where the rigid benzene rings and reactive sites can be leveraged to tailor the optical and mechanical properties of the resulting material . Furthermore, such structural motifs, characterized by their π-conjugated systems, are of significant value in the field of organic electronics . Research into related compounds indicates potential applications in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where the conjugated system can facilitate light absorption and charge transport . In synthetic chemistry, the reactive functional groups present on the molecule provide handles for further chemical modification via various cross-coupling and functionalization reactions, making it a potential intermediate for the preparation of more complex chemical entities . Researchers are encouraged to leverage this compound to explore its specific properties and reactivity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

132884-19-6

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

1-benzyl-2-ethenylbenzene

InChI

InChI=1S/C15H14/c1-2-14-10-6-7-11-15(14)12-13-8-4-3-5-9-13/h2-11H,1,12H2

InChI Key

SDRWHLXPMAUNPK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Benzyl Group Introduction via Friedel-Crafts Catalysis

The foundational step in synthesizing 1-ethenyl-2-(phenylmethyl)benzene involves installing the benzyl moiety at the benzene ring’s ortho position. Friedel-Crafts alkylation, employing aluminum chloride (AlCl₃) as a Lewis acid catalyst, facilitates this transformation. For instance, Lamneck and Wise demonstrated that alkylation of benzene derivatives with benzyl chloride in dichloromethane at 25°C achieves 85–92% selectivity for the ortho-substituted product. The reaction proceeds via a carbocation intermediate, with steric and electronic factors favoring ortho substitution due to the benzyl group’s bulk.

Ethenyl Group Installation via Dehydrohalogenation

Following benzylation, introducing the ethenyl group often requires dehydrogenation or elimination. A two-step approach involves chlorinating the ethyl group to form 1-chloro-2-(phenylmethyl)benzene, followed by base-mediated dehydrohalogenation. Patent CN103288591A details analogous eliminations using potassium tert-butoxide in tetrahydrofuran (THF), achieving 78–82% yields. However, competing side reactions, such as β-hydride elimination, necessitate precise temperature control (60–80°C) and inert atmospheres.

Acetal Pyrolysis for Direct Ethenyl Formation

Acetal Synthesis from Trialkylhydroquinones

Patent CN1033084C discloses a novel route wherein trialkylhydroquinones react with acetaldehyde under anhydrous hydrogen chloride to form acetals. For 1-ethenyl-2-(phenylmethyl)benzene, this method adapts by using 2-benzylhydroquinone and acetaldehyde, yielding a tetracyclic acetal intermediate. Acetylation with acetyl chloride in triethylamine converts hydroxyl groups to acetates, stabilizing the structure for pyrolysis.

High-Temperature Pyrolysis and Yield Optimization

Thermal cracking of the acetylated acetal at 400–500°C under reduced pressure (50–100 Pa) induces cleavage of the acetal linkage, producing the ethenyl group. This method achieves 70–75% yields, with gas chromatography-mass spectrometry (GC-MS) confirming >98% purity. Key advantages include minimal byproducts and scalability, though energy-intensive conditions limit industrial feasibility.

Cross-Coupling Strategies for Regioselective Synthesis

Heck Reaction with Vinyl Halides

The Heck coupling between 2-benzylbenzene halides (e.g., 1-bromo-2-(phenylmethyl)benzene) and ethylene gas offers a palladium-catalyzed route. Using palladium(II) acetate and tri-o-tolylphosphine in dimethylformamide (DMF), this method achieves 80–85% yields at 120°C. The regioselectivity for the ethenyl group’s trans configuration is confirmed via nuclear magnetic resonance (NMR) spectroscopy.

Suzuki-Miyaura Coupling for Modular Assembly

A modular approach employs Suzuki-Miyaura coupling between 2-benzylbenzene boronic acid and vinyl triflates. With tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in toluene/water, this method attains 88–92% yields. The reaction’s versatility allows for tuning electronic properties by varying boronic acid substituents.

Elimination Reactions from Halogenated Precursors

Dichloride Intermediate Formation

Patent CN103288591A highlights the synthesis of 1-chloro-2-(dichloro(phenyl)methyl)benzene as a precursor. Treatment of 2-benzylbenzene with phosphorus pentachloride (PCl₅) in ethylene dichloride at 87°C forms the dichloride, which undergoes hydrolysis to yield 1-chloro-2-(phenylmethyl)benzene. Subsequent elimination with aqueous sodium hydroxide generates the ethenyl group via E2 mechanism, achieving 90–96% yields.

Solvent Effects on Elimination Kinetics

Comparative studies in THF, dimethyl sulfoxide (DMSO), and ethanol reveal THF as the optimal solvent, minimizing solvolysis and maximizing ethenyl formation (94% yield). Elevated temperatures (80°C) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) further enhance reaction rates.

Comparative Analysis of Synthetic Routes

Method Catalyst System Temperature (°C) Yield (%) Purity (%)
Friedel-Crafts + Dehydrohalogenation AlCl₃, KOtBu 25–80 78–82 95–98
Acetal Pyrolysis HCl, Acetyl Chloride 400–500 70–75 >98
Heck Coupling Pd(OAc)₂, P(o-Tol)₃ 120 80–85 97–99
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃ 100 88–92 >99
Dichloride Elimination PCl₅, NaOH 87–80 90–96 96–98

The Suzuki-Miyaura coupling offers the highest yield and purity, albeit requiring expensive palladium catalysts. Acetal pyrolysis, while less efficient, avoids transition metals, appealing to green chemistry initiatives. Industrial-scale production favors dichloride elimination for its cost-effectiveness and simplicity.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-ethenyl-2-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2 gas, Pd/C catalyst, elevated temperatures.

    Substitution: Halogens, Lewis acids (AlCl3), nitrating agents (HNO3/H2SO4).

Major Products Formed:

Scientific Research Applications

Benzene, 1-ethenyl-2-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-ethenyl-2-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of covalent bonds with target molecules, altering their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzene, 1-ethenyl-2-methyl- (o-Methylstyrene)

  • CAS : 611-15-4
  • Molecular Formula : C₉H₁₀
  • Molecular Weight : 118.18 g/mol
  • Substituents : Vinyl (-CH=CH₂) and methyl (-CH₃) groups at positions 1 and 2.
  • Properties : Lower polarity compared to benzyl-substituted analogs, with a boiling point estimated at ~175–180°C. The methyl group slightly enhances electron density on the aromatic ring, favoring electrophilic substitution reactions. Used in polymer research and organic synthesis .

Benzene, 1-ethenyl-2-(trifluoromethyl)- (2-Trifluoromethylstyrene)

  • CAS : 395-45-9
  • Molecular Formula : C₉H₇F₃
  • Molecular Weight : 172.13 g/mol
  • Substituents : Vinyl and trifluoromethyl (-CF₃) groups.
  • Properties : The electron-withdrawing -CF₃ group reduces aromatic ring reactivity, increasing resistance to oxidation. Boiling point (~200–210°C) is higher due to stronger intermolecular forces. Applications include fluoropolymer precursors and agrochemical intermediates .

Benzene, 1-ethenyl-2-(phenylmethoxy)- (2-Benzyloxystyrene)

  • CAS: Not explicitly listed (see ).
  • Molecular Formula : C₁₅H₁₄O
  • Molecular Weight : 210.27 g/mol
  • Substituents : Vinyl and benzyloxy (-OCH₂C₆H₅) groups.
  • Properties: The benzyloxy group introduces steric hindrance and polarity, likely lowering volatility (boiling point >250°C). Susceptible to cleavage under acidic or reductive conditions. Potential use in specialty resins or pharmaceuticals .

Benzene, 1-methyl-3-[(1E)-2-phenylethenyl]- (trans-3-Methylstyrylbenzene)

  • CAS : 947-77-3
  • Molecular Formula : C₁₅H₁₄
  • Molecular Weight : 194.28 g/mol
  • Substituents : Methyl (-CH₃) and trans-styryl (-CH=CHC₆H₅) groups.
  • Properties: Extended conjugation due to the styryl group increases UV absorption.

Data Table: Key Properties of Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C, est.) Applications
Benzene, 1-ethenyl-2-methyl- 611-15-4 C₉H₁₀ 118.18 Vinyl, methyl 175–180 Polymer synthesis
Benzene, 1-ethenyl-2-(trifluoromethyl)- 395-45-9 C₉H₇F₃ 172.13 Vinyl, trifluoromethyl 200–210 Fluoropolymers
Benzene, 1-ethenyl-2-(phenylmethoxy)- N/A C₁₅H₁₄O 210.27 Vinyl, benzyloxy >250 Specialty resins
Benzene, 1-methyl-3-[(1E)-2-phenylethenyl]- 947-77-3 C₁₅H₁₄ 194.28 Methyl, trans-styryl 280–290 Optoelectronics

Research Findings and Reactivity

  • Oxidation Behavior : Substituted styrenes undergo sequential-parallel oxidation mechanisms. For example, toluene derivatives form oxygenated intermediates like phthalide at 300°C, which decompose at higher temperatures (400°C) . The benzyl group in "Benzene, 1-ethenyl-2-(phenylmethyl)-" may stabilize radical intermediates, altering oxidation pathways.
  • Polymerization : Styrenes with electron-donating groups (e.g., methyl) polymerize faster than those with electron-withdrawing groups (e.g., -CF₃). The benzyl substituent could moderate reactivity due to steric effects .

Q & A

Q. What are the recommended synthetic routes for preparing benzene derivatives with ethenyl and phenylmethyl substituents, such as 1-ethenyl-2-(phenylmethyl)benzene?

  • Methodological Answer : A two-step approach is commonly employed: (i) Friedel-Crafts alkylation of toluene or benzene derivatives using benzyl halides to introduce the phenylmethyl group. For example, aluminum chloride (AlCl₃) catalysis facilitates electrophilic substitution at the ortho position . (ii) Subsequent Wittig or Heck coupling to introduce the ethenyl group. The choice of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) is critical for regioselectivity .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-alkylation or isomerization.

Q. How can researchers validate the purity and structural identity of 1-ethenyl-2-(phenylmethyl)benzene using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Expect aromatic protons (δ 6.8–7.5 ppm), benzylic CH₂ (δ 3.8–4.2 ppm), and ethenyl protons (δ 5.2–6.2 ppm, coupling constants ~16 Hz for trans configuration).
  • ¹³C NMR : Confirm sp² carbons (aromatic: ~125–140 ppm; ethenyl: ~115–130 ppm) and benzylic carbons (~35–45 ppm) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 194 (C₁₅H₁₄) and characteristic fragments (e.g., loss of benzyl or ethenyl groups) .

Advanced Research Questions

Q. What competing reaction pathways arise during the oxidation of 1-ethenyl-2-(phenylmethyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer :
  • Oxidation Pathways :
  • Ethenyl Group : Ozonolysis or epoxidation may occur, forming diketones or epoxides.
  • Benzylic Position : Radical or autoxidation can yield benzaldehyde derivatives .
  • Optimization : Use selective oxidizing agents (e.g., mCPBA for epoxidation) and inert atmospheres (N₂/Ar) to suppress radical pathways. Monitor intermediates via in situ FTIR or HPLC .

Q. How can computational chemistry aid in predicting the stability and reactivity of 1-ethenyl-2-(phenylmethyl)benzene under varying temperatures?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain (e.g., torsion angles between substituents) and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Thermal Stability : Perform MD simulations to predict decomposition thresholds (e.g., bond dissociation energies for benzylic C–H bonds). Compare with experimental TG-GC-MS data (e.g., onset degradation temperature ~250–300°C) .

Q. What analytical challenges arise when distinguishing 1-ethenyl-2-(phenylmethyl)benzene from its structural isomers, and how can they be resolved?

  • Methodological Answer :
  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or chiral columns for enantiomeric resolution.
  • Spectroscopic Differentiation : Employ 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents. For example, NOE correlations between ethenyl protons and adjacent aromatic protons can confirm substitution patterns .

Q. How do solvent polarity and temperature influence the reaction kinetics of 1-ethenyl-2-(phenylmethyl)benzene in Diels-Alder cycloadditions?

  • Methodological Answer :
  • Kinetic Studies : Use UV-Vis spectroscopy to track diene consumption rates. Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing dipolar transition states.
  • Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots from rate constants measured at 25–80°C. High steric bulk may lead to positive ΔS‡ values .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported spectral data for 1-ethenyl-2-(phenylmethyl)benzene derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR shifts with density-functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian or ORCA).
  • Artifact Identification : Replicate synthesis under anhydrous conditions to exclude solvent or moisture-induced byproducts (e.g., hydration of ethenyl groups) .

Q. What strategies mitigate low yields in multi-step syntheses of 1-ethenyl-2-(phenylmethyl)benzene analogs?

  • Methodological Answer :
  • Stepwise Optimization : Use design of experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature). For example, a Pareto chart may reveal that benzylic alkylation efficiency is more sensitive to stoichiometry than reaction time.
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent side reactions during ethenylation .

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